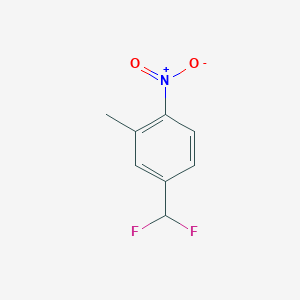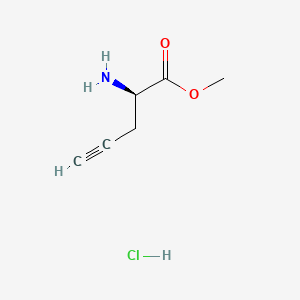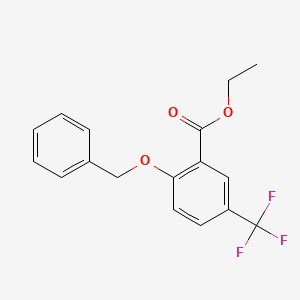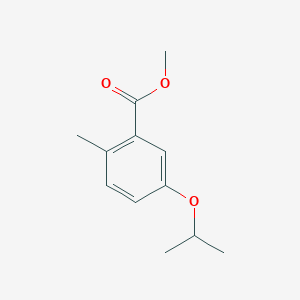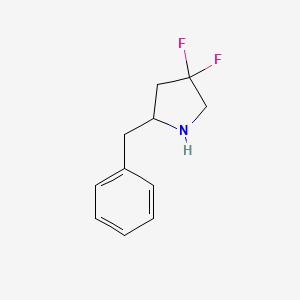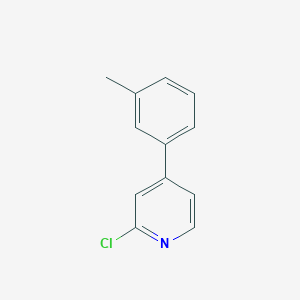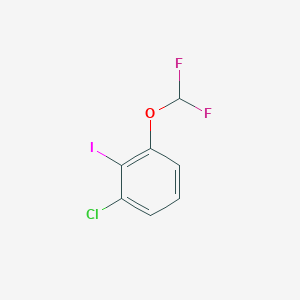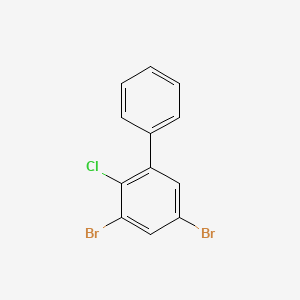
3,5-Dibromo-2-chloro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dibromo-2-chloro-1,1’-biphenyl is an organic compound with the molecular formula C12H6Br2Cl It is a derivative of biphenyl, where the biphenyl core is substituted with two bromine atoms at the 3 and 5 positions and one chlorine atom at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-chloro-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the bromination of 2-chloro-1,1’-biphenyl using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of 3,5-Dibromo-2-chloro-1,1’-biphenyl may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
化学反応の分析
Types of Reactions
3,5-Dibromo-2-chloro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield biphenyl derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states and halogenation patterns .
科学的研究の応用
3,5-Dibromo-2-chloro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to halogenated biphenyls and their biological effects.
Medicine: Research into its potential pharmacological properties and its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
作用機序
The mechanism of action of 3,5-Dibromo-2-chloro-1,1’-biphenyl involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of bromine and chlorine atoms enhances its reactivity and ability to participate in various chemical processes. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications .
類似化合物との比較
Similar Compounds
- 3,5-Dibromo-1,1’-biphenyl
- 2,2’-Dibromo-1,1’-biphenyl
- 3,5-Dichloro-1,1’-biphenyl
- 2,3,5-Tribromo-1,1’-biphenyl
Uniqueness
3,5-Dibromo-2-chloro-1,1’-biphenyl is unique due to the specific arrangement of bromine and chlorine atoms on the biphenyl core. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other biphenyl derivatives. The combination of bromine and chlorine atoms enhances its potential for various applications in research and industry .
特性
分子式 |
C12H7Br2Cl |
|---|---|
分子量 |
346.44 g/mol |
IUPAC名 |
1,5-dibromo-2-chloro-3-phenylbenzene |
InChI |
InChI=1S/C12H7Br2Cl/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H |
InChIキー |
ANIOSRNIFZHGLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


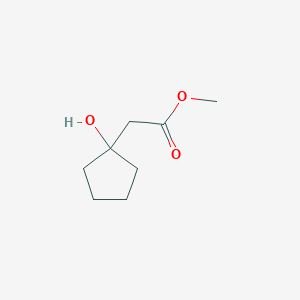
![2,5,6-Trichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazole](/img/structure/B14029835.png)
![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)
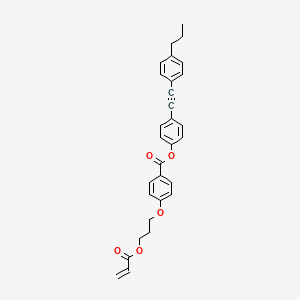
![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)

![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)
